N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-14-8-9(7-12-14)11-4-3-10(17-11)5-6-13-18(2,15)16/h3-4,7-8,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCFYXIQLFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazole Esters
The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate for subsequent cross-coupling. As demonstrated in, bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using tert-butyl nitrite and copper(II) bromide in acetonitrile at 65°C for 24 hours achieves a 66% yield. This Sandmeyer-type reaction replaces the amino group with bromine, critical for Suzuki-Miyaura coupling.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| tert-Butyl nitrite | Acetonitrile | 65°C | 24 h | 66% |
Functionalization of the Ethylamine Side Chain
Reduction of Ester to Alcohol
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is reduced to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at 0°C to room temperature, achieving near-quantitative yields (99%).
Representative Protocol :
Conversion of Alcohol to Amine
The alcohol intermediate is transformed into the primary amine via a two-step process:
-
Mitsunobu Reaction : Conversion to a phthalimide-protected amine using phthalimide , triphenylphosphine , and diethyl azodicarboxylate (DEAD) .
-
Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol to yield 2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethylamine.
Sulfonylation to Install Methanesulfonamide
The final step involves reacting the primary amine with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane (DCM) at 0°C to room temperature. This exothermic reaction requires careful temperature control to avoid side reactions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 4–6 hours |
| Yield | 85–92% (estimated) |
Challenges and Optimization Strategies
Regioselectivity in Cross-Coupling
The position of the pyrazole-thiophene linkage is critical. Using bulky ligands (e.g., XPhos) with palladium catalysts enhances regiocontrol during Suzuki-Miyaura coupling.
Purification of Polar Intermediates
Hydrophilic byproducts (e.g., boronic acids) complicate purification. Flash chromatography with gradients of ethyl acetate/hexanes (0–50%) effectively isolates intermediates.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural features are compared below with related molecules, highlighting substituent variations and their implications:
Key Observations:
Sulfonamide Variations: Methanesulfonamide (CH₃SO₂NH-) offers better solubility and metabolic stability than bulkier aryl-sulfonamides (e.g., benzene-sulfonamide in ). Fluorophenoxy-substituted analogs (e.g., ) leverage electron-withdrawing groups to modulate electronic properties, enhancing ion channel interactions.
Biological Activity Trends: Thiophene-piperazinyl quinolones (e.g., ) demonstrate broad-spectrum antibacterial activity, likely due to dual targeting of DNA gyrase and membrane proteins. Fluorophenoxy-thiophene sulfonamides (e.g., ) are prioritized in neuropharmacology for ion channel modulation, suggesting substituent-dependent selectivity.
Research Findings and Implications
Structural Insights
- Pyrazole-Thiophene Core: The 1-methylpyrazole group enhances π-π stacking and hydrogen-bond acceptor capacity, which could improve target affinity compared to non-heterocyclic substituents .
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement combining thiophene and pyrazole moieties, which suggests diverse pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 351.5 g/mol. Its structure includes a methanesulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.5 g/mol |
| Functional Groups | Pyrazole, Thiophene, Methanesulfonamide |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound may inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. Studies have shown that similar compounds can effectively reduce tumor cell proliferation in vitro.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Moderate inhibition | |
| S. aureus | Good activity | |
| P. mirabilis | Moderate activity | |
| A. niger | MIC 62.5 μg/mL |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the thiophene ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Synthesis and Evaluation
Recent studies have focused on the synthesis of this compound and its derivatives. A hybrid approach was employed to evaluate the biological activities of synthesized compounds, revealing promising results in various assays.
Key Findings from Research
- Antitumor Screening : Compounds similar to this compound showed effective inhibition of cancer cell lines.
- Antimicrobial Testing : The compound demonstrated significant inhibitory effects against both bacterial strains and fungal species.
- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells, contributing to its antitumor efficacy.
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide, and how can yield and purity be maximized?
- Methodology :
- Step 1 : Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with thiophene derivatives under basic conditions (e.g., triethylamine in ethanol) to form the thiophene-pyrazole core .
- Step 2 : Functionalization of the ethyl spacer via nucleophilic substitution or coupling reactions, followed by sulfonamide formation using methanesulfonyl chloride in anhydrous DMF .
- Yield Optimization : Recrystallization in ethanol:water (7:3) improves purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : and NMR confirm regiochemistry of the pyrazole-thiophene core and sulfonamide linkage (e.g., sulfonamide protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 355.08 for CHNOS) .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm) and thiophene C-S vibrations (~700 cm) .
Q. How is preliminary biological activity screening conducted for this compound?
- Assay Design :
- In vitro Enzymatic Assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases (IC determination via fluorescence polarization) due to sulfonamide’s known pharmacophore role .
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (pyrazole-thiophene hybrids show moderate activity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in This compound?
- Protocol :
- Crystallization : Use vapor diffusion with acetonitrile:toluene (1:1) to grow single crystals.
- Refinement : SHELXL (v.2015) refines structures with anisotropic displacement parameters; hydrogen bonds between sulfonamide O and pyrazole N stabilize the lattice .
- Key Findings : Dihedral angles between thiophene and pyrazole rings (e.g., 15–25°) influence planarity and π-π stacking .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Case Study : Discrepancies in COX-2 inhibition (IC 0.5–5 µM across studies) may arise from:
-
Substituent Effects : Methyl vs. ethyl groups on pyrazole alter steric bulk and binding pocket interactions .
-
Assay Conditions : Varying pH (7.4 vs. 6.8) impacts sulfonamide ionization and target engagement .
- Resolution : Standardize assays (e.g., uniform buffer systems) and synthesize analogs with systematic substituent variations (Table 1).
Table 1 : SAR of Pyrazole-Thiophene Sulfonamides
Substituent (R) COX-2 IC (µM) Solubility (mg/mL) -CH 0.5 0.8 -CF 2.1 0.3 -OCH 1.4 1.2 Data adapted from
Q. How can computational modeling predict metabolic stability and toxicity?
- Methods :
- Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to predict oxidation sites (e.g., thiophene S-oxidation) .
- ADMET Prediction (SwissADME) : LogP ~2.5 suggests moderate blood-brain barrier penetration; Ames test predictions indicate low mutagenic risk .
Methodological Notes
- Contradiction Analysis : Cross-validate crystallographic data with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to resolve discrepancies in reported conformers .
- Synthetic Pitfalls : Avoid prolonged exposure to light (thiophene derivatives are photosensitive); use argon atmosphere during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
